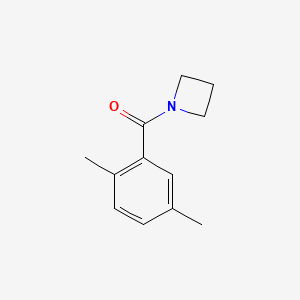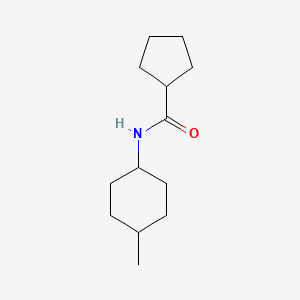
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as AMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential as a modulator of glutamate receptors.
作用机制
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of AMPA receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in an increase in the opening of the ion channel, which leads to an increase in the flow of ions into the cell. This increased flow of ions results in an enhancement of the electrical signaling in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is thought to underlie learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to be highly selective for AMPA receptors, which reduces the risk of off-target effects. However, one limitation of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone on cognitive function and memory. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has potential as a therapeutic agent for the treatment of neurodegenerative diseases, and future research could focus on its efficacy in preclinical models of these diseases.
合成方法
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxybenzene in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
科学研究应用
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been the subject of scientific research due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement of AMPA receptor activity can lead to improved cognitive function and memory.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIMPDRFVLXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
